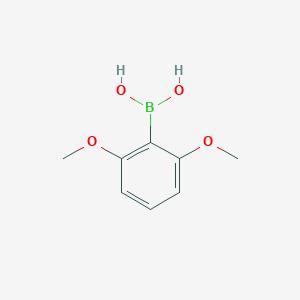
2,6-Dimethoxyphenylboronsäure
Übersicht
Beschreibung
2,6-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a white to beige powder that is commonly used as an intermediate in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2,6-Dimethoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its main targets are the reactants involved in the Suzuki-Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to construct carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
The compound interacts with its targets by acting as a boron source in the Suzuki-Miyaura coupling reaction . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then facilitates the cross-coupling reaction with an organohalide . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 2,6-Dimethoxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of 2,6-Dimethoxyphenylboronic acid’s action are primarily seen in the new carbon-carbon bonds that it helps form . These bonds are fundamental to the structure and function of many organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability .
Biochemische Analyse
Biochemical Properties
2,6-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as monoamine oxidases, where it acts as an inhibitor. The interaction between 2,6-Dimethoxyphenylboronic acid and monoamine oxidases involves the formation of a reversible covalent bond with the enzyme’s active site, leading to the inhibition of its catalytic activity . Additionally, 2,6-Dimethoxyphenylboronic acid can form complexes with various proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 2,6-Dimethoxyphenylboronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism. For instance, 2,6-Dimethoxyphenylboronic acid can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2,6-Dimethoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in either the inhibition or activation of the target biomolecule’s function. For example, the inhibition of monoamine oxidases by 2,6-Dimethoxyphenylboronic acid occurs through the formation of a covalent bond with the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, 2,6-Dimethoxyphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dimethoxyphenylboronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual decomposition, affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the long-term exposure of cells to 2,6-Dimethoxyphenylboronic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of monoamine oxidases, which can have therapeutic implications . At higher doses, 2,6-Dimethoxyphenylboronic acid can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity rather than enhanced therapeutic benefits.
Metabolic Pathways
2,6-Dimethoxyphenylboronic acid is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as monoamine oxidases, leading to the formation of enzyme-inhibitor complexes that are subsequently metabolized and excreted from the body . Additionally, 2,6-Dimethoxyphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 2,6-Dimethoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, 2,6-Dimethoxyphenylboronic acid can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its affinity for different binding proteins and transporters.
Subcellular Localization
The subcellular localization of 2,6-Dimethoxyphenylboronic acid is a critical factor that determines its activity and function. This compound is known to localize within specific cellular compartments, such as the cytoplasm and nucleus . The targeting of 2,6-Dimethoxyphenylboronic acid to these compartments is mediated by specific targeting signals and post-translational modifications that direct its transport and localization. The subcellular distribution of 2,6-Dimethoxyphenylboronic acid can influence its interactions with biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenylboronic acid typically involves the reaction of 2,6-dimethoxybenzene with a boron-containing reagent. One common method is the reaction of 2,6-dimethoxybenzene with trimethyl borate in the presence of a base such as n-butyllithium. The reaction is carried out at low temperatures, around -70°C, to ensure the stability of the intermediates .
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The reaction mixture is often quenched with hydrochloric acid and extracted with organic solvents like methyl tert-butyl ether. The organic phase is then concentrated, and the product is crystallized by adding a non-polar solvent such as heptane .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and aryl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Comparison: 2,6-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of handling .
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVXPCYDRURMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370234 | |
| Record name | 2,6-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23112-96-1 | |
| Record name | 2,6-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-Dimethoxyphenylboronic acid of interest to researchers studying polymorphism?
A1: 2,6-Dimethoxyphenylboronic acid serves as a model compound to investigate how additives influence the crystallization of different polymorphic forms, particularly in phenylboronic acids [, ]. This is crucial because different polymorphs of a compound can exhibit distinct physical and chemical properties, impacting their performance in various applications.
Q2: How do surfactants affect the polymorphic outcome during crystallization of 2,6-Dimethoxyphenylboronic acid?
A2: Research has shown that surfactants like Span 20 and n-octyl-β-D-glucopyranoside can significantly impact the crystallization of 2,6-Dimethoxyphenylboronic acid []. While crystallization from pure solvents often yields the thermodynamically stable Form I, the presence of these specific surfactants encourages the formation and stabilization of the metastable Form II, even during evaporation crystallization.
Q3: What structural insights have been gained about different polymorphs of 2,6-Dimethoxyphenylboronic acid?
A3: Scientists have employed various techniques like lattice energy calculations, Hirshfeld surface analysis, and morphology prediction to understand the structural differences between different polymorphs of 2,6-Dimethoxyphenylboronic acid, particularly Forms I and II [, ]. This research delves into the specific interactions within the crystal lattice that contribute to the stability and distinct characteristics of each form, offering valuable insights for controlling polymorphism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
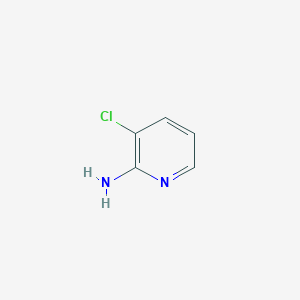
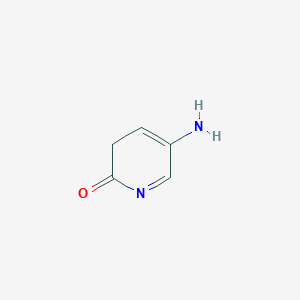
![ethyl N-[(4-methylphenyl)carbamothioyl]carbamate](/img/structure/B188173.png)
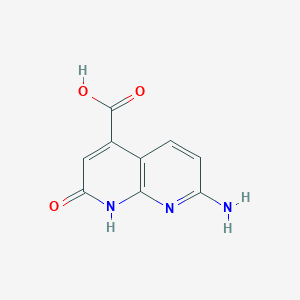

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)

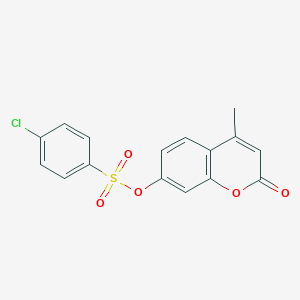
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

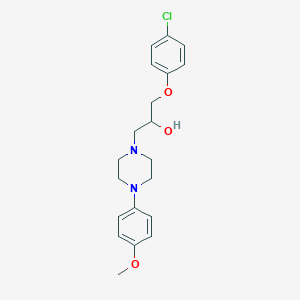

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
